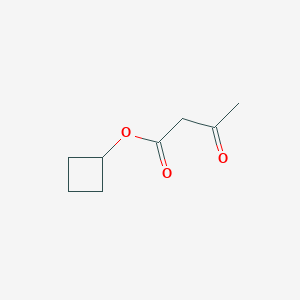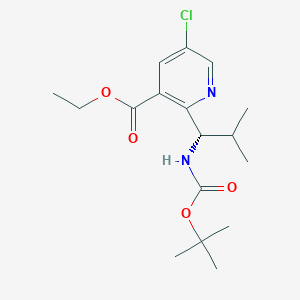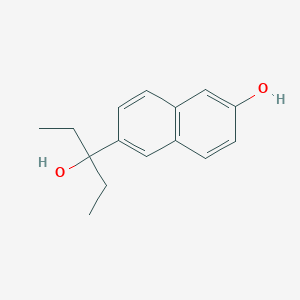
Methyl 4-acetoxy-5-(benzyloxy)-6-methylnicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-acetoxy-5-(benzyloxy)-6-methylnicotinate typically involves a multi-step reaction process. One common method includes the use of triethylamine and palladium diacetate as catalysts, along with 1,3-bis(diphenylphosphino)propane and N,N-dimethylformamide as solvents . The reaction is carried out at temperatures ranging from 20°C to 80°C for about 18.5 hours, followed by a second step at 130°C for 0.67 hours .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production time and costs .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-acetoxy-5-(benzyloxy)-6-methylnicotinate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide, cyanide)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
Methyl 4-acetoxy-5-(benzyloxy)-6-methylnicotinate has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the production of fine chemicals and as a building block for more complex compounds.
Mécanisme D'action
The mechanism of action of Methyl 4-acetoxy-5-(benzyloxy)-6-methylnicotinate involves its interaction with specific molecular targets and pathways. It may act by inhibiting or activating certain enzymes, receptors, or signaling pathways, leading to its observed biological effects . The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .
Comparaison Avec Des Composés Similaires
Methyl 4-acetoxy-5-(benzyloxy)-6-methylnicotinate can be compared with other similar compounds, such as:
Methyl nicotinate: A simpler derivative of nicotinic acid used as a rubefacient in topical preparations.
Ethyl nicotinate: Another derivative with similar uses and properties.
Nicotinic acid: The parent compound with a wide range of biological activities and therapeutic applications.
This compound is unique due to its specific functional groups, which confer distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C17H17NO5 |
|---|---|
Poids moléculaire |
315.32 g/mol |
Nom IUPAC |
methyl 4-acetyloxy-6-methyl-5-phenylmethoxypyridine-3-carboxylate |
InChI |
InChI=1S/C17H17NO5/c1-11-15(22-10-13-7-5-4-6-8-13)16(23-12(2)19)14(9-18-11)17(20)21-3/h4-9H,10H2,1-3H3 |
Clé InChI |
GQNCXSVKEHTHBE-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=C(C(=C1OCC2=CC=CC=C2)OC(=O)C)C(=O)OC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Benzene, 1-[(4-fluorophenyl)ethynyl]-4-(trifluoromethyl)-](/img/structure/B8566993.png)

![2-{4-[4-Amino-3-(propan-2-yloxy)phenyl]piperidin-1-yl}ethanol](/img/structure/B8566999.png)






![2-(Imidazo[1,2-a]pyridin-5-yl)ethanol](/img/structure/B8567062.png)
![Propanoic acid, 2-methyl-2-[2-(trifluoromethyl)phenoxy]-](/img/structure/B8567079.png)

![Methyl 3-(4-aminophenyl)-2-[(2,6-dichlorobenzyl)amino]propanoate](/img/structure/B8567086.png)

